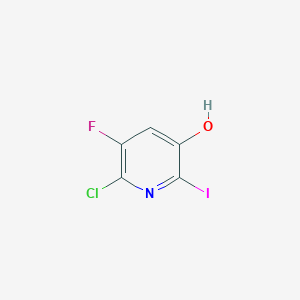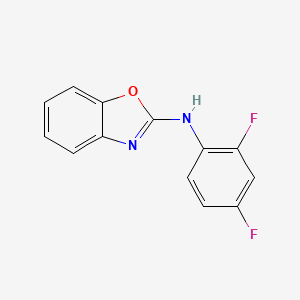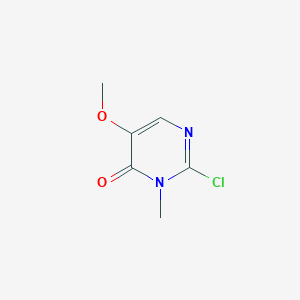![molecular formula C9H22O2Si B8793346 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B8793346.png)
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is a chiral organosilicon compound. It is characterized by the presence of a silyl ether group, which imparts unique chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- typically involves the protection of a hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base like imidazole or pyridine, which acts as a catalyst. The reaction conditions often include anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include silanols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- primarily involves its role as a protecting group. The silyl ether group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}ethanol: Similar in structure but with an ethyl group instead of a propyl group.
(2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}butan-2-ol: Similar but with a butyl group.
(2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}methanol: Similar but with a methyl group.
Uniqueness
The uniqueness of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- lies in its specific chiral center and the presence of the silyl ether group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over functional group reactivity is required.
Propriétés
Formule moléculaire |
C9H22O2Si |
|---|---|
Poids moléculaire |
190.35 g/mol |
Nom IUPAC |
(2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m1/s1 |
Clé InChI |
BJDDRAYUVSVPPR-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CO[Si](C)(C)C(C)(C)C)O |
SMILES canonique |
CC(CO[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B8793275.png)








![5H-Benzo[c][1,6]naphthyridin-6-one](/img/structure/B8793377.png)



